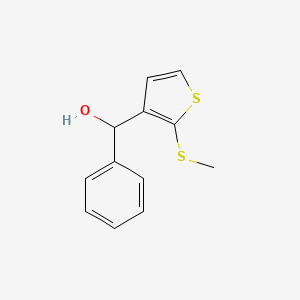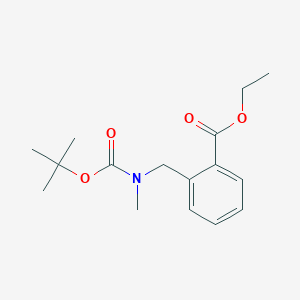![molecular formula C12H18O2 B13081330 2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
2-Propanoylspiro[4.4]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanoylspiro[44]nonan-1-one is a chemical compound with the molecular formula C12H18O2 It is a spirocyclic ketone, characterized by a unique structure where a spiro carbon atom connects two nonane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoylspiro[4.4]nonan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable β-keto ester with a cyclic ketone in the presence of a strong base can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanoylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2-Propanoylspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Propanoylspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an anticancer agent.
6-Methylenespiro[4.4]nonan-1-one: Studied for its optical activity and unique chemical properties.
1-Azaspiro[4.4]nonan-1-oxyl: Notable for its stability and resistance to bioreduction.
Uniqueness
2-Propanoylspiro[4.4]nonan-1-one stands out due to its specific spirocyclic structure, which imparts unique chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-propanoylspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H18O2/c1-2-10(13)9-5-8-12(11(9)14)6-3-4-7-12/h9H,2-8H2,1H3 |
Clave InChI |
VKVZMARPHYODHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCC2(C1=O)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


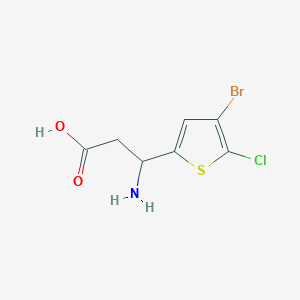
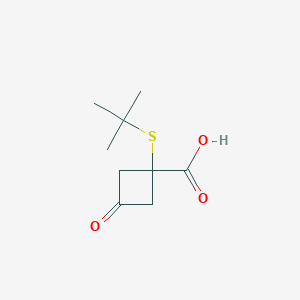
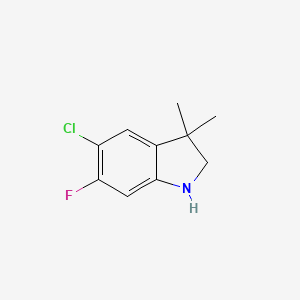
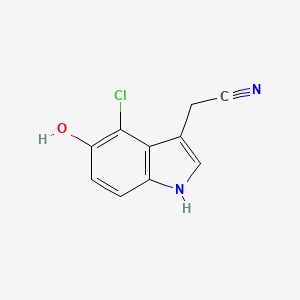
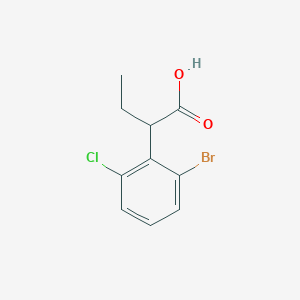

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
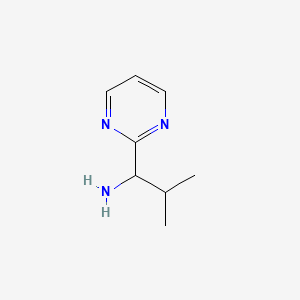
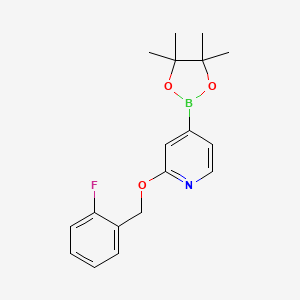
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
